molecular formula C23H28N6O3 B2513954 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896842-83-4

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2513954
CAS RN: 896842-83-4
M. Wt: 436.516
InChI Key: ZGBCEOCUJLPGDF-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Scientific Research Applications

Development of High-Performance Thin-Layer Chromatography Assay Method

A high-performance thin-layer chromatography (HPTLC) method has been developed for the determination of linagliptin in tablet dosage forms. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment, shares a similar chemical scaffold with the compound of interest. This research highlights the importance of HPTLC in analyzing complex pharmaceutical compounds, ensuring quality control and stability of dosage forms (Rode & Tajne, 2021).

Novel Research Strategies of Hydantoin Derivatives

Hydantoins, including structures resembling the compound of interest, have been identified as significant scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. This review discusses the synthesis and applications of hydantoin derivatives, underscoring their potential in therapeutic and agrochemical applications. The versatility of the hydantoin scaffold is attributed to its ability to form various biologically active hybrids and conjugates, highlighting the potential for the development of new pharmacotherapies (Shaikh et al., 2023).

Unnatural Base Pairs for Synthetic Biology

The development of unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, relevant to the structure , represents a significant advancement in synthetic biology. These bases exhibit shape complementarity and enhanced stacking ability, crucial for their recognition as complementary base pairs in nucleotide insertion and PCR processes. This research offers insights into the design and application of novel genetic systems, expanding the possibilities for genetic engineering and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).

BODIPY-Based Materials for OLEDs

The review of BODIPY-based materials for organic light-emitting diodes (OLEDs) applications highlights the potential of incorporating compounds with structural similarities to the one of interest in optoelectronic devices. BODIPY-based materials have emerged as promising candidates for sensors, thin-film transistors, and organic photovoltaics, with recent developments pointing towards their application as near-IR emitters in OLEDs. This research underscores the importance of structural design and synthesis in developing new materials for optoelectronic applications (Squeo & Pasini, 2020).

Analytical Methods in Determining Antioxidant Activity

A comprehensive review of analytical methods used to determine antioxidant activity highlights the relevance of chemical and electrochemical assays in evaluating the antioxidant capacity of complex samples. This research emphasizes the need for a combined approach using chemical methods and electrochemical (bio)sensors to elucidate the mechanisms and kinetics of antioxidant processes. It points to the importance of understanding the antioxidant properties of compounds, including those structurally related to the compound of interest, in various fields such as food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of STK850016 is the sodium channel gene SCN1A . This gene plays a crucial role in the functioning of the nervous system, particularly in the transmission of signals in the brain .

Mode of Action

STK850016 is an antisense oligonucleotide (ASO) designed to upregulate the expression of the SCN1A gene . It does this by leveraging the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 levels . This interaction with its target leads to changes in the functioning of the nervous system, particularly in reducing the frequency and severity of seizures in patients with Dravet syndrome .

Biochemical Pathways

It is known that the compound interacts with the scn1a gene, which is involved in the regulation of sodium channels in neurons . These channels play a critical role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .

Pharmacokinetics

The pharmacokinetics of STK850016 have been studied in non-human primates (NHPs). A 14-compartment NHP pharmacokinetic model for STK850016 was designed based on distribution from 95 NHPs following single or repeat intrathecal (IT) doses . The pharmacokinetics in NHPs was characterized in cerebrospinal fluid (CSF), plasma, 3 spinal cord regions, 8 brain regions, and a lump compartment (uncharacterized brain tissues) . This model is anticipated to help identify an optimal dosing regimen for a Phase 3 study .

Result of Action

The action of STK850016 has shown promising results in clinical trials. Data from ongoing studies of STK850016 provide evidence of a disease-modifying effect for Dravet syndrome . Patients treated with STK850016 demonstrated substantial and durable reductions in convulsive seizure frequency and improvements in multiple measures of cognition and behavior .

Action Environment

The action, efficacy, and stability of STK850016 are influenced by various environmental factors. These include the dosage administered, the frequency of administration, and the individual patient’s physiological characteristics

properties

IUPAC Name

6-(4-ethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-4-17-5-7-18(8-6-17)29-16(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)10-9-26-11-13-32-14-12-26/h5-8,15H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBCEOCUJLPGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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